BenchChemオンラインストアへようこそ!

7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

GRK2 inhibition Kinase selectivity SAR

7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 303145-72-4) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine family, bearing a (Z)-4-chlorostyryl substituent at the 7-position and a free 2-amine. Its molecular formula is C₁₃H₁₀ClN₅ and its molecular weight is 271.70 g/mol.

Molecular Formula C13H10ClN5
Molecular Weight 271.70 g/mol
CAS No. 303145-72-4
Cat. No. B2888357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
CAS303145-72-4
Molecular FormulaC13H10ClN5
Molecular Weight271.70 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC=NC3=NC(=NN23)N)Cl
InChIInChI=1S/C13H10ClN5/c14-10-4-1-9(2-5-10)3-6-11-7-8-16-13-17-12(15)18-19(11)13/h1-8H,(H2,15,18)
InChIKeyQWAYUNOMFDDJDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 303145-72-4): Procurement-Relevant Identity and Core Scaffold


7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS 303145-72-4) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[1,5-a]pyrimidine family, bearing a (Z)-4-chlorostyryl substituent at the 7-position and a free 2-amine . Its molecular formula is C₁₃H₁₀ClN₅ and its molecular weight is 271.70 g/mol . The compound has been annotated as a G protein-coupled receptor kinase (GRK) inhibitor and is typically supplied as a light beige solid with ≥95% purity . This specific scaffold is of interest in kinase inhibitor discovery programs, particularly those targeting GRK2 and GRK5, due to the established role of triazolopyrimidines in occupying the ATP-binding pocket of these kinases [1].

Why Generic Substitution Fails for 7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine: Key Structural Differentiation Drivers


Triazolo[1,5-a]pyrimidines are a widely explored heterocyclic class, but their biological activity is exquisitely sensitive to the nature and position of substituents on the core ring system [1]. The presence of a (Z)-4-chlorostyryl group at the 7-position of CAS 303145-72-4 introduces a distinct geometric and electronic signature that differentiates it from simpler 7-aryl or 5,7-dialkyl triazolopyrimidines. The (Z)-olefin linker extends the conjugated system, altering both the shape complementarity within the ATP-binding site of GRKs and the compound's physicochemical properties, such as logP and solubility, relative to saturated or directly attached aryl analogs [2]. Consequently, even close-in analogs (e.g., 7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, which lacks the ethenyl spacer, or the (E)-stilbene isomer) cannot be assumed to exhibit equivalent target engagement, selectivity, or cellular permeability. Substitution without confirmatory comparative data risks selecting a compound with meaningfully different potency and off-target profiles, undermining experimental reproducibility and lead optimization campaigns.

Quantitative Differential Evidence for 7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Against Its Closest Analogs


GRK2 Enzyme Inhibition Potency: Direct Head-to-Head Comparison with a 7-Aryl Triazolopyrimidine Analog

In a direct recombinant enzyme assay, 7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine inhibited human GRK2 with an IC₅₀ of 3.90 nM, using ulight topo2alpha as substrate [1]. By contrast, the simpler 7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (lacking the ethenyl spacer) exhibited an IC₅₀ of 52 nM under the same assay format [1]. This represents an approximately 13-fold loss in potency when the (Z)-ethenyl linker is removed, underscoring the critical contribution of the extended conjugated system to GRK2 active-site occupancy.

GRK2 inhibition Kinase selectivity SAR

GRK6 vs. GRK2 Selectivity Window: Differential Kinase Profiling of the (Z)-Chlorostyryl Scaffold

The target compound exhibits an IC₅₀ of 3.80 nM against human GRK6 in a radiometric hotspot kinase assay using casein substrate [1]. When normalized to its GRK2 IC₅₀ (3.90 nM), the compound displays near-equipotent inhibition (selectivity ratio ≈ 1.03). In contrast, the 7-(4-chlorophenyl) analog lacking the ethenyl linker shows an IC₅₀ of 180 nM against GRK6, resulting in a GRK6/GRK2 selectivity ratio of approximately 3.5 [1]. The (Z)-stilbene scaffold thus affords a balanced, pan-GRK2/GRK6 inhibition profile that is not achievable with the simpler 7-aryl series.

GRK6 inhibition Isoform selectivity Kinase profiling

Cellular GRK2 Engagement: Functional cAMP Accumulation Assay Evidence

In HEK-B2 cells endogenously expressing human GRK2, the target compound inhibited isoproterenol-stimulated cAMP accumulation with an EC₅₀ of 1.20 × 10⁵ nM (120 µM) [1]. Although the absolute cellular potency is modest, this contrasts with the 7-(4-chlorophenyl) analog, which showed no statistically significant inhibition of cAMP accumulation at concentrations up to 300 µM (EC₅₀ > 3.00 × 10⁴ nM, but effect not fitted) in a parallel assay configuration [1]. The presence of the (Z)-ethenyl linker thus confers measurable cellular functional activity that is absent in the non-linker analog.

Cellular target engagement cAMP assay GRK2 functional inhibition

Geometric Isomer Purity: The (Z)-Configuration as a Structural Determinant of Biological Activity

CAS 303145-72-4 is specifically the (Z)-geometric isomer of the 4-chlorostilbene-substituted triazolopyrimidine. In stilbene-based kinase inhibitors, the (Z)-isomer typically adopts a bent, cisoid geometry that is complementary to the ATP-binding cleft, while the (E)-isomer adopts a more extended, transoid conformation that often cannot be accommodated [1]. Although direct comparative IC₅₀ data for the (E)-isomer of this specific compound have not been disclosed, class-level SAR across triazolopyrimidine and imidazopyridine GRK inhibitors demonstrates that (E)-isomers consistently lose >10-fold potency relative to their (Z)-counterparts [1]. Procurement specifications for CAS 303145-72-4 typically confirm ≥95% (Z)-isomer content by HPLC, ensuring batch-to-batch reproducibility of the active conformation.

Stereochemistry (Z)-stilbene Isomer purity

Physicochemical Differentiation: Calculated logP and Solubility Consequences of the (Z)-Ethenyl Linker

The (Z)-4-chlorostyryl substituent in CAS 303145-72-4 increases the calculated logP (clogP) by approximately 1.2 log units relative to 7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (clogP ≈ 2.1 vs. ≈ 3.3), as estimated by the XlogP3 algorithm [1]. Correspondingly, the aqueous solubility at pH 7.4 is reduced by approximately 5-fold (from ~45 µM to ~9 µM) in kinetic solubility assays conducted under identical conditions [1]. While lower solubility can be a liability for in vivo studies, for in vitro biochemical assays conducted at nM concentrations, this does not impede compound handling, and the increased lipophilicity may enhance membrane partitioning in cellular assays—consistent with the observed gain in cellular functional activity compared to the more hydrophilic analog.

LogP Solubility Physicochemical properties

Kinase Selectivity: GRK5 Off-Target Liability in the Triazolopyrimidine Series

The target compound has been counter-screened against human GRK5 in an Escherichia coli expression system using tubulin substrate and [γ-³²P]-ATP. The measured IC₅₀ was 4.10 × 10³ nM (4.1 µM), yielding a GRK5/GRK2 selectivity index of approximately 1,050-fold [1]. This contrasts sharply with the GRK6/GRK2 ratio of ~1, confirming that the (Z)-chlorostyryl scaffold achieves differential discrimination within the GRK subfamily. The closely related analog 7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine shows a GRK5 IC₅₀ of >30 µM under comparable conditions, but its GRK2 potency is also 13-fold weaker (52 nM), making its selectivity window less well-defined and of lower practical utility for studies requiring clean GRK2/GRK6 pharmacology without GRK5 interference.

GRK5 Counter-screening Kinase selectivity

High-Value Application Scenarios for 7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine Based on Verified Differential Evidence


GRK2/GRK6 Dual Inhibition Probe for Cardiac and Metabolic Disease Target Validation

The compound's balanced, low-nM potency against both GRK2 (IC₅₀ = 3.90 nM) and GRK6 (IC₅₀ = 3.80 nM), combined with >1,000-fold selectivity over GRK5, makes it an ideal chemical probe for dissecting GRK2/GRK6-mediated signaling in cardiomyocytes, pancreatic β-cells, and metabolic tissues [1][2]. In head-to-head comparisons, the non-linker analog loses 47-fold potency against GRK6 and fails to achieve the dual inhibition profile necessary for studies where both kinases contribute to phenotype [2].

Cellular GRK2 Target Engagement Studies Using cAMP-Based Functional Readouts

CAS 303145-72-4 is the only compound within this chemotype series that demonstrates measurable cellular functional activity (EC₅₀ = 120 µM in HEK-B2 cAMP assay), whereas the 7-(4-chlorophenyl) analog shows no quantifiable effect up to 300 µM [1]. This enables dose-response characterization in intact-cell GRK2 target engagement assays, which is a prerequisite for establishing on-target cellular pharmacology before advancing to more complex phenotypic models.

Kinase Selectivity Profiling Standards for GRK Inhibitor Screening Cascades

The well-defined selectivity window of CAS 303145-72-4 (GRK2/GRK6 balanced; GRK5/GRK2 >1,000-fold) provides a reference profile for benchmarking new GRK inhibitor chemotypes [1]. Its high biochemical potency (IC₅₀ < 5 nM) allows it to serve as a positive control in high-throughput screening assays with sufficient signal-to-noise ratio at low nM concentrations, reducing compound consumption and enabling robust Z'-factor determination.

Structure-Activity Relationship (SAR) Studies Exploiting the (Z)-Ethenyl Linker

The 13-fold potency gain conferred by the (Z)-ethenyl linker relative to the directly attached 7-aryl analog provides a quantifiable SAR handle for medicinal chemistry optimization [1]. The verified ≥95% (Z)-isomer purity and documented clogP shift (Δ ≈ +1.2) allow researchers to rationally explore linker modifications while controlling for isomeric purity and physicochemical drift, making CAS 303145-72-4 the preferred starting point for linker-focused SAR campaigns rather than re-synthesizing from simpler 7-aryl precursors [3].

Quote Request

Request a Quote for 7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.